molecular formula C16H9N3O5 B2475553 2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole CAS No. 156462-63-4

2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole

Cat. No.: B2475553
CAS No.: 156462-63-4
M. Wt: 323.264
InChI Key: PWFCOJPRJDWCMF-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole is a heterocyclic compound that features both furan and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with 2-nitrobenzoyl chloride under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole depends on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. As an anticancer agent, it could induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-5-(2-nitrophenyl)-1,3,4-oxadiazole
  • 2-(Furan-2-yl)-5-(2-aminophenyl)-1,3,4-oxadiazole
  • 2-(Furan-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole is unique due to the presence of two furan rings and a nitro group, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

2-(furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O5/c20-19(21)11-5-2-1-4-10(11)12-7-8-14(23-12)16-18-17-15(24-16)13-6-3-9-22-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFCOJPRJDWCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=C(O3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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